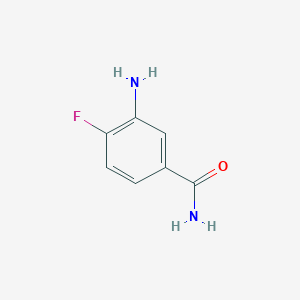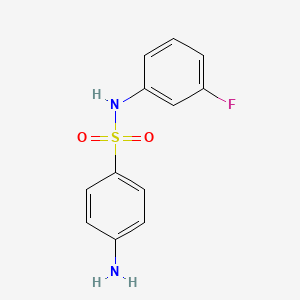![molecular formula C11H10ClF3N2O2 B1284733 1-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-pyrrolidin-2-carbonsäure CAS No. 1188435-80-4](/img/structure/B1284733.png)
1-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]-pyrrolidin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, along with a pyrrolidine carboxylic acid moiety
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of various agrochemicals, contributing to crop protection and pest control.
Materials science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, depending on their specific structural motifs .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can have a wide range of effects on biochemical pathways, depending on their specific structural motifs and the biological targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and physicochemical properties, including its interactions with biological targets .
Result of Action
It is known that trifluoromethylpyridine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structural motifs and the biological targets they interact with .
Action Environment
It is known that the biological activity of a compound can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .
Vorbereitungsmethoden
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized with chloro and trifluoromethyl substituents through a series of halogenation and trifluoromethylation reactions.
Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving a suitable amine precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form different oxidation states and functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, trifluoromethylating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid include other trifluoromethylated pyridines and pyrrolidine derivatives. These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Conclusion
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h4-5,8H,1-3H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOCGWNMDEHQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)


![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)





